2,2-Difluorocyclohexanecarbaldehyde
Description
2,2-Difluorocyclohexanecarbaldehyde is a fluorinated cyclohexane derivative featuring a carbaldehyde functional group (-CHO) and two fluorine atoms at the 2-position of the cyclohexane ring.
Properties
IUPAC Name |
2,2-difluorocyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c8-7(9)4-2-1-3-6(7)5-10/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJFCQYQHLABBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C=O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1545621-53-1 | |
| Record name | 2,2-difluorocyclohexane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorocyclohexanecarbaldehyde typically involves the introduction of difluoromethyl groups into cyclohexane derivatives. One common method is the reaction of cyclohexanone with difluorocarbene precursors under controlled conditions. The difluorocarbene can be generated from reagents such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF2CO2Li/Na .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluorocyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2,2-Difluorocyclohexanecarboxylic acid.
Reduction: 2,2-Difluorocyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluorocyclohexanecarbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organofluorine compounds.
Biology: It is used in the development of fluorinated analogs of biologically active molecules, which can exhibit enhanced metabolic stability and bioavailability.
Medicine: The compound is explored for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2,2-Difluorocyclohexanecarbaldehyde involves its interaction with molecular targets through its aldehyde and fluorine functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, while the fluorine atoms can enhance binding affinity and selectivity through electronic effects. These interactions can modulate the activity of biological targets, leading to desired therapeutic effects .
Comparison with Similar Compounds
Positional Isomers: 4,4-Difluorocyclohexanecarbaldehyde
- Structure : Fluorine atoms at the 4,4-positions of the cyclohexane ring with a carbaldehyde group.
- Thermal Stability: Cyclohexane derivatives with equatorial fluorine substituents (as in 4,4-difluoro) typically exhibit higher thermal stability due to reduced ring strain .
- Similarity Score : 0.55 (based on structural overlap) .
Functional Group Variants: 4,4-Difluorocyclohexanecarbonitrile
- Structure : Replaces the carbaldehyde (-CHO) with a nitrile (-CN) group.
- Key Differences :
- Reactivity : The nitrile group undergoes nucleophilic addition less readily than the carbaldehyde, favoring reactions like hydrolysis to amides or carboxylic acids.
- Polarity : Nitriles have lower dipole moments compared to aldehydes, affecting solubility and intermolecular interactions.
- Similarity Score : 0.92 (high structural overlap but divergent reactivity) .
Ring-Size Analogs: 2,2-Difluorocyclopropanecarboxylic Acid
- Structure : A cyclopropane ring with two fluorines and a carboxylic acid (-COOH) group.
- Key Differences :
- Ring Strain : The cyclopropane ring’s high strain increases reactivity (e.g., susceptibility to ring-opening in Friedel-Crafts reactions) compared to the more stable cyclohexane .
- Acidity : The carboxylic acid group in this analog (pKa ~2–3) is significantly more acidic than a carbaldehyde (pKa ~10–12), influencing its use in pH-sensitive applications .
- Applications : Used as a pharmaceutical intermediate, whereas carbaldehydes are more common in flavor/fragrance or polymer chemistry .
Data Table: Comparative Properties of Selected Fluorinated Cycloalkanes
Research Findings and Industrial Relevance
- Synthetic Utility: The carbaldehyde group in 2,2-difluorocyclohexanecarbaldehyde likely participates in condensation reactions (e.g., Knoevenagel or aldol reactions) to form α,β-unsaturated carbonyl compounds, valuable in materials science .
- Thermodynamic Stability : Cyclohexane derivatives generally exhibit higher stability than cyclopropane analogs, making them preferable in high-temperature industrial processes .
Biological Activity
2,2-Difluorocyclohexanecarbaldehyde is a fluorinated organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties. The presence of fluorine atoms in its structure may enhance the compound's metabolic stability and bioavailability, making it a valuable candidate for drug development and other biological applications.
Molecular Formula: CHFO
Molecular Weight: 150.15 g/mol
CAS Number: 1545621-53-1
The biological activity of this compound primarily arises from its aldehyde functional group and the presence of fluorine atoms. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, while the fluorine atoms can enhance binding affinity through electronic effects. These interactions can modulate the activity of biological targets, leading to various therapeutic effects.
Biological Activity
Research indicates that compounds with fluorinated structures often exhibit enhanced biological activities compared to their non-fluorinated counterparts. Specifically, this compound has been investigated for:
- Enzyme Inhibition: The compound is explored for its potential as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme activity is dysregulated.
- Receptor Modulation: Its ability to interact with specific receptors may allow it to act as a modulator in various biological pathways.
Applications in Drug Discovery
The compound is being studied for its potential applications in drug discovery, particularly in designing analogs of existing pharmaceuticals that require improved efficacy or reduced side effects. Its unique properties make it a candidate for developing new therapeutics targeting various diseases.
Summary of Research Findings
The following table summarizes key findings related to the biological activity and applications of this compound:
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Potential as an inhibitor in metabolic pathways; enhances therapeutic efficacy. |
| Receptor Interaction | Modulates receptor activity; may lead to novel therapeutic agents. |
| Antimicrobial Activity | Similar compounds show enhanced antimicrobial properties; potential for further exploration. |
| Drug Development | Used as a building block for synthesizing more complex fluorinated drugs with improved properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
